molecular formula C10H8BrFO3 B1323750 Ethyl 4-bromo-3-fluorobenzoylformate CAS No. 951887-86-8

Ethyl 4-bromo-3-fluorobenzoylformate

Cat. No. B1323750
M. Wt: 275.07 g/mol
InChI Key: QXDTXZOAAMQSQG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-fluorobenzoylformate is a chemical compound with the molecular formula C10H8BrFO3 . It has a molecular weight of 275.07 g/mol.


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups at the 4th and 3rd positions respectively . The benzene ring is also attached to a carbonyl group (C=O) and an ethyl group (C2H5) forming an ester .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-fluorobenzoylformate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

1. Stereoselective [4 + 3] Annulation of Azadienes and Ethyl 4-bromo-3-oxobutanoate

  • Summary of Application : This research focused on the construction of benzindeno-fused azepine derivatives using a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . The benzindenoazepine ring system is an attractive scaffold for biologically active compounds .
  • Methods of Application : The method involved a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . The application of this cycloaddition strategy has been extended to azadienes bearing a benzofuran or benzothiophene moiety .
  • Results or Outcomes : The process delivered a series of benzindenoazepines with good yields and stereoselectivities . These benzindenoazepine derivatives were not easily obtained by using a traditional approach .

2. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

  • Summary of Application : The research described the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Methods of Application : The title molecule was synthesized and its structure was characterized . It was found to crystallize in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

Safety And Hazards

Ethyl 4-bromo-3-fluorobenzoylformate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDTXZOAAMQSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266354
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-fluorobenzoylformate

CAS RN

951887-86-8
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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